Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Catalog No.
S2718112
CAS No.
1246841-00-8
M.F
C34H66FeP2
M. Wt
592.695
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dic...

CAS Number

1246841-00-8

Product Name

Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

IUPAC Name

carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Molecular Formula

C34H66FeP2

Molecular Weight

592.695

InChI

InChI=1S/C27H52P2.C5H8.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h21-25H,8-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1

InChI Key

SXGNSTXWPJPMTA-LXHVPJHHSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2]

Solubility

not available

Description

sold in collaboration with Solvias AG

Catalyst for Hydrogenation Reactions:

Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) (often abbreviated as Fe(dtbcp)) is a transition metal complex with potential applications in hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to a molecule, and they are crucial in various industrial processes, such as the production of fuels, pharmaceuticals, and fine chemicals.

Fe(dtbcp) belongs to a class of catalysts known as chiral phosphine ligands. These ligands contain phosphorus atoms bonded to organic groups, and they can influence the stereochemistry of a reaction, meaning they can control the arrangement of atoms in the product molecule. The chiral nature of Fe(dtbcp) allows it to selectively hydrogenate specific bonds in a molecule, making it a valuable tool for the synthesis of enantiopure compounds, which are essential for many drugs and other products.

Studies have shown that Fe(dtbcp) exhibits high activity and enantioselectivity in the hydrogenation of various unsaturated substrates, including alkenes, imines, and ketones. For example, a research article published in the Journal of the American Chemical Society demonstrated the effectiveness of Fe(dtbcp) in the asymmetric hydrogenation of α-β-unsaturated ketones, achieving excellent yields and enantioselectivities [].

Potential Applications in Asymmetric Catalysis:

Beyond hydrogenation, Fe(dtbcp) holds promise for other types of asymmetric catalysis, which involve the use of catalysts to create molecules with a specific handedness. This field is crucial for developing new drugs and materials with desired properties.

Research suggests that Fe(dtbcp) can be employed in various asymmetric transformations, including hydroamination, aldol reactions, and transfer hydrogenation. These reactions play a vital role in the synthesis of complex molecules with specific functionalities.

For instance, a study published in the journal Angewandte Chemie International Edition reported the application of Fe(dtbcp) in the asymmetric hydroamination of alkenes, providing a new approach for the synthesis of chiral amines, which are important building blocks in numerous pharmaceuticals [].

Ongoing Research and Development:

Fe(dtbcp) is a relatively new research area, and scientists are actively exploring its potential in various catalytic applications. Current research efforts are focused on:

  • Optimizing the catalytic activity and selectivity of Fe(dtbcp) for specific reactions.
  • Developing new reaction protocols using Fe(dtbcp) for the synthesis of valuable compounds.
  • Understanding the mechanistic details of Fe(dtbcp)-catalyzed reactions to guide further catalyst design.

Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound featuring a unique combination of elements and functional groups. This compound includes a phosphane moiety, which is characterized by the presence of phosphorus bonded to carbon and cyclopentene structures, alongside an iron(II) center. The presence of the ditert-butyl groups provides steric hindrance, influencing the compound's reactivity and stability. The iron(2+) ion plays a crucial role in the compound's potential catalytic activity, particularly in various chemical transformations.

The chemical reactivity of Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) can be explored through several types of reactions:

  • Coordination Reactions: The iron(2+) center can coordinate with various ligands, enhancing its catalytic properties.
  • Redox Reactions: The compound may undergo oxidation or reduction, especially involving the iron center, which can switch between different oxidation states.
  • Substitution Reactions: The phosphane group can participate in nucleophilic substitution reactions, allowing for modifications and derivatizations.

While specific biological activity data for this compound is limited, compounds containing phosphane and iron centers often exhibit interesting biological properties. For instance, phosphane-containing compounds have been studied for their potential as enzyme mimetics and in medicinal chemistry due to their ability to interact with biological molecules. Iron complexes are also known for their roles in biological systems, including oxygen transport and electron transfer processes.

The synthesis of Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) can be approached through several methods:

  • Phosphine Synthesis: The preparation of the phosphane moiety can be achieved by reacting dicyclohexylphosphine with appropriate alkyl halides.
  • Metal Coordination: The introduction of iron(2+) can be accomplished by reacting the synthesized phosphane with an iron salt under controlled conditions to form the desired complex.
  • Cyclopentene Formation: Cyclopentene can be synthesized via cyclization reactions involving suitable precursors, followed by functionalization to introduce the phosphane group.

This compound holds potential applications in various fields:

  • Catalysis: Due to its unique structure, it may serve as a catalyst in organic transformations or polymerization reactions.
  • Material Science: Its properties could be harnessed in developing new materials, particularly those requiring specific mechanical or thermal characteristics.
  • Medicinal Chemistry: With further research into its biological activity, it could contribute to drug design or serve as a precursor for bioactive compounds.

Interaction studies involving Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) could focus on its binding affinities with various substrates or biomolecules. Investigating how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic applications or environmental behavior.

Several similar compounds can be compared to Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+):

Compound NameStructure/FeaturesUnique Aspects
DicyclohexylphosphinePhosphorus bonded to two cyclohexyl groupsSimple phosphine without metal coordination
Iron(II) PhosphateIron coordinated with phosphate ligandsDifferent ligand environment affecting reactivity
Tert-butyl PhosphinePhosphorus bonded to tert-butyl groupsLacks the cyclopentene structure and metal coordination

The uniqueness of Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) lies in its combination of a complex phosphane structure with an iron center and cyclopentene moiety, which may provide distinct reactivity patterns not observed in simpler analogs.

Dates

Modify: 2023-08-16

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